3-Methoxycholest-5-ene
Overview
Description
. It is a derivative of cholesterol, where the hydroxyl group at the third position is replaced by a methoxy group. This compound is also referred to as Cholesterol methyl ether or Cholesteryl methyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycholest-5-ene typically involves the methylation of cholesterol. One common method is the reaction of cholesterol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methoxycholest-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert it back to cholesterol or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-ketocholest-5-ene, while reduction can regenerate cholesterol .
Scientific Research Applications
3-Methoxycholest-5-ene has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other steroid derivatives.
Biology: The compound is studied for its role in cellular processes and membrane structure.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in cholesterol metabolism.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 3-Methoxycholest-5-ene involves its interaction with cellular membranes and enzymes. The methoxy group at the third position affects its binding affinity and activity compared to cholesterol. It can modulate the fluidity and permeability of cell membranes, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound with a hydroxyl group at the third position.
3β-Acetoxycholest-5-ene: A derivative with an acetoxy group at the third position.
Cholesteryl methyl ether: Another name for 3-Methoxycholest-5-ene.
Uniqueness
This compound is unique due to the presence of the methoxy group, which alters its chemical and biological properties compared to other cholesterol derivatives. This modification can affect its solubility, reactivity, and interaction with biological molecules .
Properties
IUPAC Name |
3-methoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXPTZJNVLDKKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952381 | |
Record name | 3-Methoxycholest-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29944-53-4 | |
Record name | NSC226868 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxycholest-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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